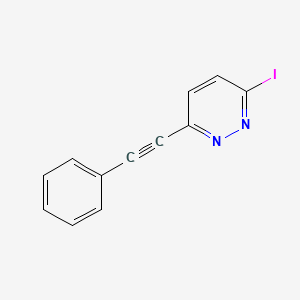
3-Iodo-6-(phenylethynyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-6-(phenylethynyl)pyridazine is a useful research compound. Its molecular formula is C12H7IN2 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound exhibits a range of biological activities primarily through its interaction with adenosine receptors, particularly the A3 subtype. Research indicates that compounds similar to 3-Iodo-6-(phenylethynyl)pyridazine can act as selective antagonists or agonists at these receptors, influencing various physiological processes.
A. Adenosine Receptor Interaction
- Selectivity for A3 Receptors : Studies have shown that derivatives of pyridazine can selectively bind to human A3 adenosine receptors, demonstrating high affinity and selectivity compared to other receptor subtypes. This selectivity is crucial for developing therapeutic agents targeting specific conditions like inflammation and cancer .
- Cytoprotective Effects : At nanomolar concentrations, A3 receptor agonists derived from similar structures have been reported to protect cardiac myocytes from hypoxia-induced damage. Conversely, high concentrations can induce apoptosis, indicating a dual role depending on the concentration used .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse, ranging from neuroprotection to anti-inflammatory effects.
A. Neuroprotection
- Stroke Models : In gerbil models of stroke, A3 receptor agonists have shown cerebroprotective effects, suggesting that compounds like this compound could be beneficial in treating ischemic conditions .
B. Anti-inflammatory Properties
- Inflammation Models : The compound's ability to inhibit TNF-α release in activated macrophages highlights its potential as an anti-inflammatory agent. This property could be leveraged in treating conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds like this compound.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Iodine at the 3-position | Enhances binding affinity | N/A | Critical for receptor selectivity |
| Phenylethynyl group | Increases lipophilicity | N/A | Improves membrane permeability |
| Pyridazine core | Essential for biological activity | N/A | Provides structural stability |
Case Studies and Research Findings
Several studies have documented the effects of related compounds, providing insights into the potential applications of this compound.
A. Study on MAO Inhibition
A related pyridazine derivative demonstrated potent inhibition of monoamine oxidase B (MAO-B) with an IC50 value of 0.013 µM, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
B. Antimicrobial Activity
Research on pyridazinone derivatives has indicated significant antimicrobial properties against various bacterial strains, with some compounds showing zones of inhibition exceeding 30 mm against Gram-positive and Gram-negative bacteria . This suggests that modifications to the pyridazine framework could yield effective antimicrobial agents.
特性
分子式 |
C12H7IN2 |
|---|---|
分子量 |
306.10 g/mol |
IUPAC名 |
3-iodo-6-(2-phenylethynyl)pyridazine |
InChI |
InChI=1S/C12H7IN2/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |
InChIキー |
HBKQGSVRBWYQAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=NN=C(C=C2)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













